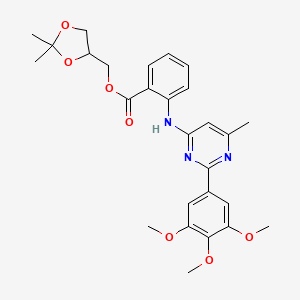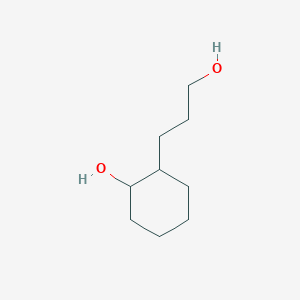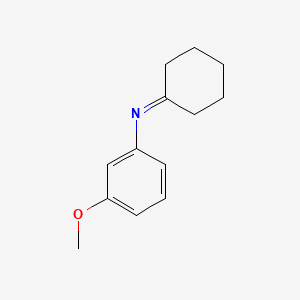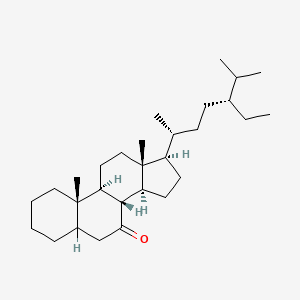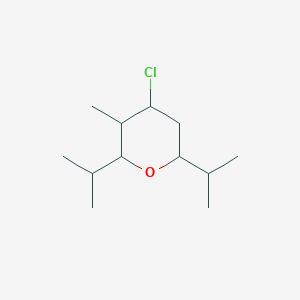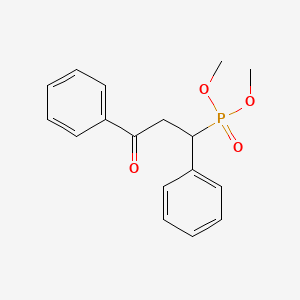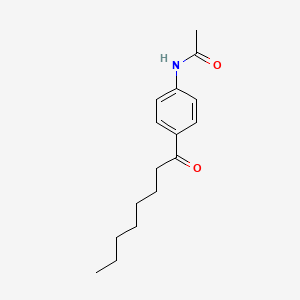
Acetanilide, 4-heptanoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 4-heptanoyl- is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a heptanoyl group attached to the nitrogen atom of the acetanilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4-heptanoyl- typically involves the acetylation of aniline with heptanoic anhydride. The reaction is carried out in the presence of a catalyst, such as concentrated hydrochloric acid, to facilitate the acetylation process. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3(\text{CH}_2)_5\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCO}(\text{CH}_2)_5\text{CH}_3 + \text{CH}_3(\text{CH}_2)_5\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of Acetanilide, 4-heptanoyl- can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The purification of the product is typically achieved through recrystallization from ethanol or other suitable solvents.
Types of Reactions:
Oxidation: Acetanilide, 4-heptanoyl- can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the heptanoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Heptanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted acetanilides depending on the reagents used.
Scientific Research Applications
Acetanilide, 4-heptanoyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and antipyretic agents.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 4-heptanoyl- involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, it can modulate the activity of ion channels and receptors, contributing to its analgesic and antipyretic effects.
Comparison with Similar Compounds
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic drug, structurally similar to acetanilide.
Phenacetin: Another analgesic and antipyretic compound, similar in structure to acetanilide.
Uniqueness: Acetanilide, 4-heptanoyl- is unique due to the presence of the heptanoyl group, which imparts distinct chemical and biological properties. This modification can enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
CAS No. |
57222-73-8 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(4-octanoylphenyl)acetamide |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-6-7-8-16(19)14-9-11-15(12-10-14)17-13(2)18/h9-12H,3-8H2,1-2H3,(H,17,18) |
InChI Key |
OIQDFVPNTAYFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


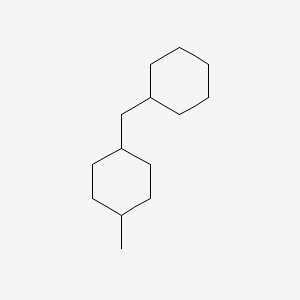
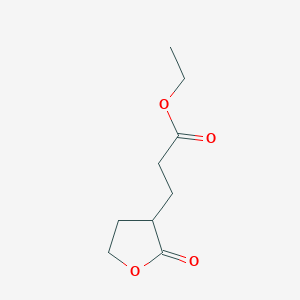
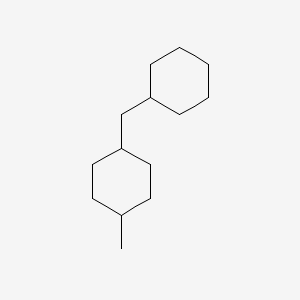
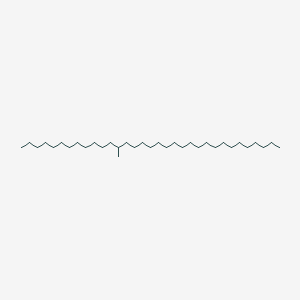
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)
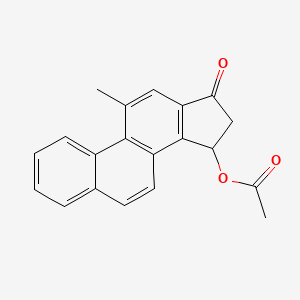
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)

